molecular formula C6H13NO B1322829 3-(Methoxymethyl)pyrrolidine CAS No. 936940-38-4

3-(Methoxymethyl)pyrrolidine

Cat. No. B1322829
CAS RN: 936940-38-4
M. Wt: 115.17 g/mol
InChI Key: GTINRJGGSAKCEO-UHFFFAOYSA-N
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Description

“3-(Methoxymethyl)pyrrolidine” is a compound with the CAS Number: 936940-38-4 . It has a molecular weight of 115.18 . The IUPAC name for this compound is 3-(methoxymethyl)pyrrolidine . The InChI code for this compound is 1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3 .


Molecular Structure Analysis

The molecular structure of “3-(Methoxymethyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is a saturated nitrogen heterocycle . The presence of the methoxymethyl group at the 3-position of the pyrrolidine ring contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(Methoxymethyl)pyrrolidine” are not available, pyrrolidines are known to participate in various chemical reactions. They are used as ligands and catalysts in catalytic stereoselective reactions, as structural motifs in ex-chiral pool syntheses, and as chiral auxiliaries in diastereoselective reactions .


Physical And Chemical Properties Analysis

“3-(Methoxymethyl)pyrrolidine” is a liquid at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Drug Discovery and Development

3-(Methoxymethyl)pyrrolidine: is a versatile scaffold in drug discovery due to its pyrrolidine ring, which is widely used by medicinal chemists to create compounds for treating human diseases. The pyrrolidine ring’s non-planarity and sp3-hybridization allow for efficient exploration of pharmacophore space and contribute significantly to the stereochemistry of molecules .

Antitumor Agents

Researchers synthesized pyrrolidine-based 3-deoxysphingomyelin analogs with various acyl chains attached to the pyrrolidine nitrogen atom. These compounds were evaluated as antitumor agents against a panel of cancer cell lines, including breast and non-small cell lung cancers .

Biological Activity Modulation

The pyrrolidine ring is known for its influence on the biological activity of compounds. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins .

Anticonvulsant Activity

Derivatives of pyrrolidin-2-one, a closely related compound, have been synthesized and tested for anticonvulsant activity. For instance, certain synthesized derivatives were effective against maximal electroshock-induced seizures in mice .

Chiral Synthesis

Pyrrolidines, including derivatives like 3-(Methoxymethyl)pyrrolidine, are often used as chiral auxiliaries in diastereoselective syntheses. They facilitate the efficient transfer of chirality, which is crucial for producing enantiomerically pure compounds .

Antimicrobial and Anti-inflammatory Applications

Pyrrolidinones and pyrrolones, which share structural similarities with 3-(Methoxymethyl)pyrrolidine, exhibit a wide range of biological activities. These include antimicrobial and anti-inflammatory effects, making them promising scaffolds for designing powerful bioactive agents .

Safety and Hazards

The safety data sheet for a similar compound, (S)-(+)-2-(Methoxymethyl)pyrrolidine, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives, including “3-(Methoxymethyl)pyrrolidine”, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTINRJGGSAKCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629421
Record name 3-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)pyrrolidine

CAS RN

936940-38-4
Record name 3-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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